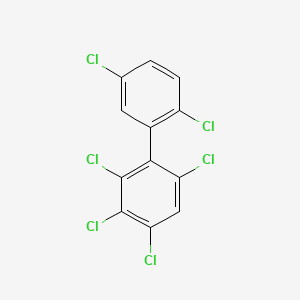

2,2',3,4,5',6-Hexachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXRQFOKRZJAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074201 | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-14-9 | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8864A3VYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,4,5 ,6 Hexachlorobiphenyl

Global Detection and Spatial Heterogeneity

Detailed studies specifically quantifying the global presence and spatial distribution of 2,2',3,4,5',6-Hexachlorobiphenyl in various environmental compartments are scarce. Research on PCBs often focuses on the total PCB concentration or a selection of the most abundant or toxic congeners, which may not always include this compound.

Aquatic Environments (e.g., marine systems, freshwater bodies)

While PCBs are known to contaminate aquatic ecosystems, specific concentration data for this compound in marine and freshwater environments are not well-documented in broad surveys. Studies on marine mammals in the North Atlantic Ocean have identified numerous PCB congeners, indicating the widespread distribution of these compounds in marine food webs. nih.gov However, congener-specific data for this compound are often not singled out in such reports. Similarly, national assessments of contaminants in fish from U.S. rivers have detected a range of PCB congeners, highlighting the continued presence of these pollutants in freshwater systems, though specific levels for this particular hexachlorobiphenyl are not consistently reported. uog.edu

Temporal Trends in Environmental Concentrations

Occurrence in Biota and Wildlife Across Trophic Levels

The lipophilic nature of PCBs leads to their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. nih.gov Consequently, top predators in both aquatic and terrestrial ecosystems often exhibit the highest concentrations of these contaminants.

PCBs have been detected in a wide range of wildlife, including fish, birds, and marine mammals. oregonstate.eduepa.govuliege.be For example, studies on marine mammals from the North Atlantic have reported the presence of a large number of PCB congeners in their tissues, with concentrations in some species exceeding toxic thresholds. nih.gov Research on birds has also documented the accumulation of PCBs in their eggs and tissues, which can have detrimental effects on their reproductive success. waddensea-worldheritage.orgwaddensea-worldheritage.org

While the presence of various hexachlorobiphenyls in wildlife is established, specific data on the occurrence and concentration of this compound across different trophic levels are limited. One study on zebrafish embryos investigated the stereoselective enrichment of a closely related compound, 2,2',3,4',5',6-hexachlorobiphenyl (PCB 149), indicating its potential for bioaccumulation and interaction with biological systems. However, comprehensive field data on its prevalence in various species are lacking.

Environmental Transport and Partitioning Mechanisms of 2,2 ,3,4,5 ,6 Hexachlorobiphenyl

Long-Range Environmental Transport Potential

2,2',3,4,5',6-Hexachlorobiphenyl, like other PCBs, is susceptible to long-range atmospheric transport, a process that allows it to migrate on a global scale. ntnu.no As a semi-volatile organic compound (SVOC), its potential for volatilization is a key factor in its environmental mobility. ntnu.no The degree of chlorination influences this transport, with higher chlorinated congeners like hexachlorobiphenyls tending to be more persistent and having longer half-lives. nih.gov This persistence allows for extended atmospheric residence times, facilitating transport to remote regions far from original sources. clu-in.org

The phenomenon of "global fractionation" further explains the distribution patterns of PCBs. Less chlorinated, more volatile congeners tend to travel further towards colder polar regions, while more chlorinated, less volatile congeners like this compound are more likely to be deposited closer to their sources. However, their inherent persistence means that even these heavier congeners can undergo significant long-range transport over time. nih.gov

Air-Surface Exchange Dynamics and Atmospheric Deposition

The exchange of this compound between the atmosphere and various surfaces is a continuous and dynamic process. As a semi-volatile compound, it exists in the atmosphere in both gaseous and particulate phases. nih.gov The partitioning between these phases is influenced by factors such as temperature and the availability of atmospheric particulate matter.

The following table summarizes the estimated atmospheric deposition of ΣPCBs to the Delaware River:

| Deposition Type | Estimated Contribution ( kg/year ) |

| Wet Deposition | 0.6 |

| Dry Particle Deposition | 1.8 |

| Gaseous Absorption | 6.5 |

| Data from a study on the Delaware River watershed illustrates the significance of different atmospheric deposition pathways for PCBs. nih.gov |

Aquatic Transport Mechanisms

Once deposited into aquatic environments, the transport of this compound is governed by a complex interplay of physical and chemical processes. Its hydrophobic nature plays a central role in its partitioning behavior within the water column and sediments.

Association with Suspended Particulate Matter and Colloidal Fractions

Due to its low water solubility and high hydrophobicity, this compound has a strong affinity for organic matter and readily sorbs to suspended particulate matter (SPM) and colloidal fractions in the water column. researchgate.netnih.gov This association is a key transport mechanism, as the movement of these particles dictates the distribution of the sorbed PCB. The concentration of SPM in the water column can significantly influence the concentration of particle-bound PCBs. researchgate.net In low-energy aquatic environments, suspended and colloidal matter act as a major sink for PCBs. nih.gov

Dissolved Phase Transport in Water Columns

While a significant portion of this compound in aquatic systems is bound to particles, a fraction exists in the dissolved phase. nih.govosti.gov This dissolved fraction is more mobile and can be readily transported by water currents. nih.gov Although the concentration of dissolved PCBs may be low compared to the particle-bound fraction, it represents the most bioavailable form and is a crucial pathway for uptake by aquatic organisms. nih.gov The transport of dissolved PCBs is particularly important in high-energy environments like rivers. nih.gov

Sediment-Water Partitioning and Remobilization

Sediments are a major reservoir for PCBs in aquatic ecosystems. researchgate.net The partitioning of this compound between the sediment and the overlying water is a dynamic process influenced by factors such as sediment organic carbon content and the physicochemical properties of the compound. osti.gov The sediment-water partition coefficient (Kd) is a key parameter used to describe this distribution.

Remobilization of PCBs from contaminated sediments can occur through both natural and anthropogenic activities. researchgate.net Events such as dredging, bioturbation (the mixing of sediment by organisms), and strong currents can resuspend sediment particles, releasing both particle-bound and dissolved PCBs back into the water column. researchgate.netnih.gov This remobilization can lead to a renewed risk of exposure for aquatic organisms. researchgate.net Studies have shown that even after sediment resuspension events cease, non-equilibrium conditions can persist in the water column for extended periods. researchgate.net Interestingly, bioturbation by certain benthic organisms can be as or even more significant than physical resuspension in the remobilization of sediment-bound contaminants. nih.gov

Soil-Water Interface Dynamics and Leaching Potential

In terrestrial environments, the fate of this compound is largely determined by its interactions at the soil-water interface. The primary pathway for PCBs to enter the soil is through atmospheric deposition. nih.gov

Once in the soil, the mobility and leaching potential of this compound are generally low due to its strong binding to soil organic matter. clu-in.orgdergipark.org.tr The soil/water distribution coefficient (Kd) is influenced by factors such as the soil's organic carbon content and the compound's octanol/water partition coefficient (Kow). dergipark.org.tr A high organic carbon/water partition coefficient (Koc) indicates a strong tendency for the compound to remain sorbed to the soil, limiting its downward movement and potential to contaminate groundwater. dergipark.org.tr

However, under certain conditions, such as in soils with low organic carbon content or in the presence of co-contaminants that can act as solvents, the leaching of PCBs can be enhanced. epa.gov Studies have shown that while PCB concentrations generally decrease with soil depth, detectable levels can still be found at significant depths, suggesting some degree of vertical transport over time. dergipark.org.tr Leaching tests have indicated that hexa-chlorobiphenyls can be present in leachates, posing a potential risk to groundwater. dergipark.org.tr

The following table presents data on PCB concentrations at different soil depths from a contaminated site:

| Soil Depth (m) | PCB Concentration Range (µg/L) |

| 0 - 0.5 | 17 - 1,040 |

| 1.0 - 1.5 | 36 - 898 |

| 4.0 | 20 - 73 |

| 8.0 | 21 |

| Data from a study on a former military air base illustrates the vertical distribution of PCBs in soil. dergipark.org.tr |

Bioaccumulation and Biomagnification of 2,2 ,3,4,5 ,6 Hexachlorobiphenyl

Fundamental Principles of Bioaccumulation and Biomagnification in Ecological Food Webs

Bioaccumulation is the process where the concentration of a substance, such as 2,2',3,4,5',6-Hexachlorobiphenyl, builds up in an individual organism over time. cimi.orgalloprof.qc.ca This occurs when the rate of absorption of the chemical is greater than the rate of its metabolism or excretion. cimi.org For lipophilic compounds like this hexachlorobiphenyl, accumulation primarily happens in fatty tissues. fiveable.me

There are two main pathways for bioaccumulation:

Bioconcentration: This refers to the direct uptake of a chemical from the surrounding environment, such as water, through an organism's skin or respiratory surfaces. alloprof.qc.canih.gov

Biomagnification: This is the process where the concentration of a toxin increases at successively higher levels in a food chain. flashcards.worldalloprof.qc.ca When a predator consumes prey containing the hexachlorobiphenyl, the toxin is transferred and accumulates in the predator's tissues at a higher concentration. fiveable.me This process continues up the food web, leading to the highest concentrations in apex predators. fiveable.me

The key characteristics of this compound that drive these processes are its persistence in the environment and its high lipophilicity, meaning it readily dissolves in fats and lipids. cimi.orgflashcards.world

Quantitative Assessment of Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) for Hexachlorobiphenyl Congeners

The potential for a chemical to accumulate in an organism is quantified using Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs). nih.gov

Bioconcentration Factor (BCF): This is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, assuming water is the only source of exposure. nih.govnih.gov

Bioaccumulation Factor (BAF): This is a broader measure that considers all routes of exposure, including diet and direct contact with the environment. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. nih.govwur.nl

The experimental determination of BCFs and BAFs can be time-consuming and expensive. nih.gov Consequently, models are often developed to predict these values for a large number of chemicals. nih.gov For PCBs, these models often use the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. sfu.ca Generally, higher Kow values are associated with higher BCFs. A review of scientific literature found 5317 BCF and 1656 BAF values for 842 organic chemicals in 219 aquatic species. sfu.ca However, a significant portion of these BCF values were found to have at least one major source of uncertainty. sfu.caresearchgate.net

Dietary Uptake and Gastrointestinal Absorption Mechanisms in Organisms

The primary route of uptake for this compound in many organisms is through the diet. slideshare.net Once ingested, the absorption of this lipophilic compound occurs in the gastrointestinal tract. The process of absorption involves the movement of the chemical across the epithelial cells lining the gut.

The gastrointestinal tract has a complex structure with villi and microvilli that vastly increase the surface area for absorption. nih.gov The absorption of substances can occur through two main pathways:

Transcellular transport: This involves the movement of the substance through the epithelial cells themselves. This can be a passive process, like diffusion, or an active process requiring energy. nih.gov

Paracellular transport: This is the passive movement of substances through the spaces between the epithelial cells. nih.gov

For lipophilic compounds like hexachlorobiphenyls, passive diffusion across the lipid-rich cell membranes of the enterocytes (absorptive cells of the small intestine) is a key mechanism. fiveable.menih.gov The high lipid solubility of this compound facilitates its passage through these membranes and into the bloodstream or lymphatic system, from where it can be distributed throughout the body and accumulate in fatty tissues. fiveable.me

Trophic Transfer and Biomagnification Factors (BMFs) in Aquatic and Terrestrial Food Chains

Trophic transfer is the movement of contaminants from one trophic level to the next through the consumption of prey. researchgate.net The efficiency of this transfer is a key determinant of biomagnification. The Biomagnification Factor (BMF) is a metric used to quantify this process and is defined as the ratio of the concentration of a chemical in a predator to the concentration in its prey. nih.gov A BMF greater than one indicates that the chemical is biomagnifying.

PCBs, including this compound, are known to have the potential to biomagnify in both aquatic and terrestrial food webs. researchgate.netnih.gov The degree of biomagnification can vary significantly depending on the specific food web structure and the properties of the congener.

Case Studies in Marine Mammals and Fish (e.g., polar bears, seals, rainbow trout, rock bass)

Numerous studies have documented the biomagnification of PCBs in various species. For instance, high levels of PCBs have been found in marine mammals like dolphins and wild tuna, confirming their accumulation up the food chain. researchgate.net

A study on juvenile rainbow trout (Oncorhynchus mykiss) fed a diet containing 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (a different but structurally similar hexachlorobiphenyl congener) showed dose- and time-dependent increases in the concentration of the chemical in the liver, muscle, and remaining carcass, without reaching a steady state. oregonstate.edu This demonstrates the continuous accumulation of the compound from the diet.

Influence of Environmental Factors on Bioavailability and Bioaccumulation (e.g., organic carbon, lipid content)

Several environmental and biological factors can influence the bioavailability and subsequent bioaccumulation of this compound.

Organic Carbon: In aquatic environments, the presence of dissolved organic carbon (DOC) and particulate organic carbon in the water column and sediment can affect the bioavailability of hydrophobic compounds like PCBs. uantwerpen.be These compounds can bind to organic matter, making them less available for direct uptake by organisms. However, ingestion of contaminated sediment or detritus can still be a significant exposure route. Studies have shown that the organic content in sediment can affect the predicted concentrations of hexachlorobiphenyls in fish. uantwerpen.be

Lipid Content: The lipid content of an organism is a crucial factor in the bioaccumulation of lipophilic compounds. researchgate.netnih.gov Organisms with higher lipid content, or body fat, tend to accumulate higher concentrations of PCBs. fiveable.me This is because these compounds are readily stored in fatty tissues. The lipid fraction of an organism directly influences the biomagnification of lipophilic compounds. researchgate.netnih.gov For example, a study on mice found that administration of 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) increased intra-abdominal fat mass and hepatic lipid levels. nih.gov

The interplay of these factors determines the extent to which this compound accumulates in individual organisms and magnifies through the food web, ultimately posing a risk to organisms at the highest trophic levels.

Ecotoxicological Implications and Mechanisms of Action of 2,2 ,3,4,5 ,6 Hexachlorobiphenyl

Endocrine Disrupting Potentials of Hexachlorobiphenyl Congeners in Environmental Systems

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants recognized for their potential to disrupt the endocrine systems of wildlife and humans. nih.govontosight.ai As a member of this group, 2,2',3,4,5',6-hexachlorobiphenyl, also known as PCB 149, is identified as a potential endocrine-disrupting chemical (EDC). endocrinedisruption.org EDCs are exogenous substances that can interfere with any aspect of hormone action, leading to adverse health effects. nih.govmdpi.com The endocrine-disrupting activity of PCB congeners can occur through various mechanisms, including mimicking or blocking natural hormones, thereby altering the body's hormonal balance. mdpi.com

Research on PCB 149 has demonstrated its capacity to affect hormonal systems. A study in prepubertal female rats showed that PCB 149 can cause a modest depletion of serum thyroxine. nih.gov Thyroid hormones are crucial for development, and their disruption by chemicals like PCB 149 can lead to significant biological changes. nih.gov The concern over EDCs like hexachlorobiphenyls is heightened by their widespread presence in the environment and their ability to accumulate in organisms, potentially leading to long-term health consequences. ontosight.aisaicmknowledge.org The complex nature of PCB mixtures in the environment means that organisms are often exposed to multiple congeners simultaneously, which can result in combined or synergistic effects on the endocrine system. nih.gov

Interactive Table 1: Endocrine and Hepatic Enzyme Effects of PCB 149 in Rats

| Endpoint | Observation | Species | Reference |

|---|---|---|---|

| Serum Thyroxine | Modest depletion | Prepubertal female rats | nih.gov |

| Pentoxyresorufin (B137128) O-dealkylation (PROD) | Weak inducer | Prepubertal female rats | nih.gov |

| Benzyloxyresorufin-O-debenzylase (BROD) | Weak inducer | Prepubertal female rats | nih.gov |

Molecular and Cellular Mechanisms in Model Organisms and Wildlife

Cytochrome P450 Enzyme Induction and Biotransformation Pathways (e.g., 2B1 and 2B11 hydroxylation)

The biotransformation of PCBs is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for metabolizing foreign compounds. acs.org The rate and pathway of metabolism are key factors determining a PCB congener's persistence and toxicity. acs.org Generally, the rate of metabolism decreases as the number of chlorine atoms on the biphenyl (B1667301) rings increases. acs.org

Hexachlorobiphenyls, including congeners structurally related to this compound, are known to induce CYP enzymes. nih.govnih.gov For instance, PCB 149 has been identified as a weak inducer of pentoxyresorufin O-dealkylation (PROD) and benzyloxyresorufin-O-debenzylase (BROD) activities, which are associated with the CYP2B family of enzymes. nih.gov The induction of CYP enzymes is a critical cellular response, but it can also lead to the formation of reactive metabolites. criver.com

The metabolism of hexachlorobiphenyls often proceeds via hydroxylation, a reaction catalyzed by CYP enzymes like CYP2B1 and CYP2B11. acs.orgnih.gov Studies on the congener 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) have shown that these enzymes produce hydroxylated and dihydroxylated metabolites. acs.orgacs.orgnih.gov The specific metabolites formed can include 5-hydroxy- and 4,5-dihydroxy-hexachlorobiphenyl. acs.orgnih.gov The exact position of hydroxylation and the efficiency of the reaction can be influenced by the specific structure of the P450 enzyme, highlighting species-specific differences in metabolism. acs.orgnih.gov This metabolic activation is thought to be a prerequisite for the covalent binding of PCB metabolites to cellular macromolecules like proteins and RNA. nih.gov

Interactive Table 2: Metabolites of Hexachlorobiphenyl Congeners by Cytochrome P450

| P450 Enzyme | Substrate Congener | Metabolite(s) Produced | Reference |

|---|---|---|---|

| CYP2B1 | 2,2',3,3',6,6'-Hexachlorobiphenyl | 5-hydroxy-2,2',3,3',6,6'-HCB, 4,5-dihydroxy-2,2',3,3',6,6'-HCB | acs.orgnih.gov |

| CYP2B11 | 2,2',3,3',6,6'-Hexachlorobiphenyl | 5-hydroxy-2,2',3,3',6,6'-HCB, 4,5-dihydroxy-2,2',3,3',6,6'-HCB | acs.orgnih.gov |

| CYP2B1 (I114V mutant) | 2,2',3,3',6,6'-Hexachlorobiphenyl | Also catalyzed 4-hydroxylation | acs.orgnih.gov |

| CYP2B11 (L363V mutant) | 2,2',3,3',6,6'-Hexachlorobiphenyl | Increased overall hydroxylation, mainly at the 4-position | acs.orgnih.gov |

Hepatic Stress Responses in Aquatic Organisms (e.g., fish)

The liver is a primary target organ for the toxic effects of PCBs in aquatic organisms. irb.hrnih.gov Exposure to hexachlorobiphenyl congeners can induce a range of hepatic stress responses in fish. nih.gov One of the well-documented responses is the induction of cytochrome P4501A (CYP1A) enzymes. nih.gov For example, rainbow trout exposed to 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), a di-ortho substituted congener, showed significant induction of microsomal ethoxyresorufin O-deethylase (EROD) activity, a biomarker for CYP1A activity. nih.gov This induction was accompanied by an increase in CYP1A protein and CYP1A1 mRNA levels. nih.gov

Beyond specific enzyme induction, exposure to environmental pollutants like PCBs can lead to more generalized hepatic stress. This can manifest as an increase in the liver-somatic index (LSI), which is the ratio of liver weight to body weight, indicating liver enlargement. irb.hr Histopathological examinations of fish exposed to pollutants often reveal liver damage, such as tissue necrosis, inflammation (leukocyte infiltration), and an increase in melanomacrophage centers. zsp.com.pknih.gov These cellular changes indicate that the liver is under significant stress, attempting to detoxify the contaminants and repair damage. nih.govmdpi.com Continuous exposure can disrupt energy metabolism, shifting resources from normal maintenance to detoxification and repair mechanisms, and can lead to oxidative damage within the liver cells. nih.govmdpi.com

Interactions with Other Environmental Contaminants and Synergistic Effects (e.g., microplastics)

The ecotoxicological impact of this compound cannot be fully understood in isolation, as it co-exists with a multitude of other contaminants in the environment. numberanalytics.com The combined effect of these chemical mixtures can be greater than the sum of their individual effects, a phenomenon known as synergism. numberanalytics.comnih.gov For instance, co-administration of a non-dioxin-like PCB, such as 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153), with a dioxin-like compound like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been shown to produce a strong synergistic effect on hepatic porphyrin accumulation in rats, a marker of liver damage. nih.govnih.gov

A growing area of concern is the interaction between PCBs and microplastics. Microplastics, which are ubiquitous in aquatic environments, can sorb persistent organic pollutants like PCBs from the water. nih.gov This interaction can turn microplastics into vectors for contaminants, potentially increasing their bioavailability to organisms. nih.gov Studies have shown that the presence of polyvinyl chloride (PVC) microparticles can facilitate the accumulation of copper in fish liver, leading to increased tissue damage. nih.gov It is plausible that a similar mechanism could apply to PCBs, where ingestion of contaminated microplastics leads to higher internal doses of the chemical than would occur from waterborne exposure alone. This interaction emphasizes the need to consider the complex interplay between different types of pollutants when assessing environmental risk. nih.gov

Analytical Methodologies for 2,2 ,3,4,5 ,6 Hexachlorobiphenyl

Sample Collection and Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the target analyte prior to instrumental analysis. cdc.gov The choice of extraction and cleanup technique is highly dependent on the specific environmental matrix being analyzed.

Solid-Phase Extraction (SPE) is a widely utilized technique for the preconcentration and cleanup of PCBs from aqueous samples. cdc.govnih.gov It is a form of digital chromatography that partitions components from a liquid sample onto a solid sorbent. sigmaaldrich.com This method is valued for requiring smaller volumes of solvents compared to traditional liquid-liquid extraction. nih.gov In a typical SPE procedure for water analysis, the sample is passed through a cartridge containing a solid adsorbent, such as C18-bonded silica, which retains the PCBs. The analytes are then eluted with a small volume of an organic solvent. unitedchem.com

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that integrates sampling, isolation, and enrichment into a single step. sigmaaldrich.comsigmaaldrich.com It employs a fused silica fiber coated with a polymeric stationary phase. sigmaaldrich.comsupelco.com.tw The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating. sigmaaldrich.com For analysis, the fiber is directly inserted into the gas chromatograph's injection port, where the trapped analytes are thermally desorbed onto the GC column. sigmaaldrich.com SPME is effective for concentrating volatile and semi-volatile compounds and is compatible with various sample types, including water and air. sigmaaldrich.com

Table 1: Comparison of SPE and SPME Techniques

| Feature | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Principle | Analyte partitions from a liquid sample onto a solid sorbent packed in a cartridge. | Analyte partitions from the sample matrix onto a polymer-coated fiber. sigmaaldrich.com |

| Solvent Use | Requires small volumes of solvent for conditioning and elution. nih.gov | Solvent-free extraction process. sigmaaldrich.com |

| Procedure | Involves cartridge conditioning, sample loading, washing, and elution steps. | Involves exposing the fiber to the sample (direct immersion or headspace) followed by thermal desorption. sigmaaldrich.comsigmaaldrich.com |

| Applications | Primarily used for liquid samples to extract, clean up, and concentrate analytes. sigmaaldrich.com | Versatile for liquid and gaseous samples, as well as headspace analysis. sigmaaldrich.comsupelco.com.tw |

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For the analysis of PCBs in aqueous samples, LLE is frequently employed. According to U.S. EPA Method 3510, aqueous samples, typically at a neutral pH, are extracted with a water-immiscible organic solvent like methylene chloride in a separatory funnel. epa.gov The efficiency of the extraction relies on the solubility of 2,2',3,4,5',6-Hexachlorobiphenyl in the chosen organic solvent. The process may be repeated multiple times to ensure quantitative transfer of the analyte from the aqueous phase to the organic phase. The resulting organic extract is then dried and concentrated before instrumental analysis.

The extraction of this compound from solid and biological matrices requires more rigorous techniques to overcome the strong interactions between the analyte and the matrix components.

Soil: Several enhanced extraction techniques are available for isolating PCBs from soil. Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. kemolab.hrthermofisher.com For instance, a method for determining PCBs in soil utilized ASE with hexane as the extraction solvent. kemolab.hr Microwave-Assisted Extraction (MAE) is another alternative that uses microwave energy to heat the solvent and sample, accelerating the extraction process. thermofisher.comtandfonline.com A study found that a hexane/acetone mixture (1:1 v/v) yielded the highest recoveries for 26 PCB congeners from soil using MAE. tandfonline.com Other established methods include Soxhlet extraction (U.S. EPA Method 3540) and ultrasonic extraction (U.S. EPA Method 3550). epa.govthermofisher.com

Sediment: The extraction of PCBs from sediments is similar to that from soils. One method involves ultrasonic extraction, where sediment is mixed with hexane and subjected to an ultrasonic bath to facilitate the release of the analytes. gcms.cz ASE has also been applied to sediment samples, using dichloromethane as the extraction solvent at high temperature and pressure (100°C and 2,000 psi). tdi-bi.com Studies have compared various solvents, such as toluene and dichloromethane, enhanced by mechanical shaking or ultrasound, to optimize PCB recovery from sediment reference materials. researchgate.net

Biota: Analyzing PCBs in biological tissues, such as fish muscle, first requires homogenization of the sample. researchgate.net The homogenized tissue is then subjected to solvent extraction to isolate the lipophilic PCBs from the fatty matrix. Cleanup steps are particularly crucial for biota samples to remove co-extracted lipids that can interfere with chromatographic analysis. cdc.gov These cleanup procedures often involve techniques like gel permeation chromatography or adsorption chromatography using materials like Florisil or silica gel. cdc.gov

Table 2: Extraction Techniques for this compound in Different Matrices

| Matrix | Extraction Technique | Solvents | Reference |

| Soil | Accelerated Solvent Extraction (ASE) | Hexane | kemolab.hr |

| Soil | Microwave-Assisted Extraction (MAE) | Hexane/Acetone (1:1) | tandfonline.com |

| Soil | Solvent Extraction | Ethyl Acetate, Methyl Isobutyl Ketone | researchgate.net |

| Sediment | Ultrasonic Extraction | Hexane | gcms.cz |

| Sediment | Accelerated Solvent Extraction (ASE) | Dichloromethane | tdi-bi.com |

| Biota (Fish) | Solvent Extraction | Not specified | researchgate.net |

| Water | Solid-Phase Extraction (SPE) | Ethyl Acetate/Methylene Chloride (elution) | ntk-kemi.com |

| Water | Liquid-Liquid Extraction (LLE) | Methylene Chloride | epa.gov |

Chromatographic Separation and Detection Methods

Following extraction and cleanup, the sample extract is analyzed using gas chromatography, which separates the individual PCB congeners before detection.

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and widely used technique for the analysis of halogenated organic compounds like PCBs. tandfonline.comepa.govtdi-bi.com The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. tdi-bi.com The column, often a non-polar phase like DB-5 (5% phenyl-methylpolysiloxane), separates the compounds based on their boiling points and interactions with the stationary phase. tandfonline.comtdi-bi.com The ECD is particularly sensitive to electrophilic compounds containing halogens. As the chlorinated biphenyls elute from the column and pass through the detector, they capture electrons emitted from a radioactive source, causing a decrease in the standing current, which is registered as a peak. tdi-bi.com

The Electrolytic Conductivity Detector (ELCD) is another selective detector used for halogenated compounds. epa.gov After the analytes elute from the GC column, they are passed through a high-temperature reaction tube where halogen atoms are converted into an electrolyzable acid (e.g., HCl). This acid then dissolves in a solvent and the change in electrolytic conductivity is measured, providing a signal proportional to the amount of halogenated analyte. chiron.no Both GC-ECD and GC-ELCD are specified as suitable techniques in U.S. EPA Method 8082A for PCB analysis. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. thermofisher.com As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. nist.gov

GC-MS provides not only quantitative data but also qualitative information based on the mass spectrum of the analyte, which serves as a chemical fingerprint. nist.govupb.ro For this compound (C₁₂H₄Cl₆), the molecular ion peak cluster is a key identifier. nih.govnih.gov High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and sensitivity, which is crucial for analyzing complex environmental samples. kemolab.hrthermofisher.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₆ | nih.gov |

| Molecular Weight | 360.9 g/mol | nih.gov |

| m/z Top Peak | 360 | nih.govnih.gov |

| m/z 2nd Highest Peak | 362 | nih.govnih.gov |

| m/z 3rd Highest Peak | 290 | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS-MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) through an electrospray ionization (ESI) source is a powerful technique for the analysis of a wide range of organic compounds. While gas chromatography is more traditional for PCB analysis, HPLC-ESI-MS/MS offers advantages, particularly for separating PCB metabolites or when dealing with complex matrices.

The process begins with the separation of compounds in the sample using a reversed-phase HPLC system. A common setup involves a C18 column and a mobile phase gradient, for instance, a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a formic acid additive to improve ionization. After separation, the eluent is introduced into the ESI source, which ionizes the analytes. These ions are then transferred into the tandem mass spectrometer. The mass spectrometer isolates a specific parent ion, fragments it, and then analyzes the resulting daughter ions, providing a high degree of selectivity and sensitivity for quantification. This technique allows for the determination of analytes in the nanogram per milliliter (ng/mL) range.

Table 1: Typical HPLC-ESI-MS/MS System Parameters

| Parameter | Description |

| Chromatography | Reversed-phase liquid chromatography (RP-LC) |

| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent |

| Mobile Phase | Gradient elution with 0.1% aqueous formic acid and acetonitrile/methanol |

| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for halogenated compounds |

| Mass Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) for selective fragmentation and detection |

Advanced Detection and Characterization Techniques

Analytical pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is a potent technique for characterizing complex organic materials, including halogenated compounds. This method involves the thermal decomposition of a sample at high temperatures (typically 500-1400°C) in an inert atmosphere. The thermal energy breaks down large macromolecules into smaller, more volatile fragments, known as pyrolysis products.

These fragments are then introduced directly into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. A key advantage of Py-GC-MS is the minimal need for sample preparation, as it can analyze samples in their solid or liquid state directly, reducing analysis time and the use of solvents. In some applications, a "double-shot" technique is used, which first involves a lower temperature thermal desorption step to analyze volatile compounds before the higher temperature pyrolysis is performed on the remaining non-volatile fraction.

For PCB analysis, pyrolysis can provide information on the congener profile and has been used in studies of thermal combustion products of commercial PCB mixtures. The resulting fragments can be characteristic of the original PCB structure, aiding in its identification within a complex environmental matrix.

A significant challenge in the analysis of PCBs is the separation and distinct quantification of all 209 congeners. Many congeners have very similar physical and chemical properties, which leads to co-elution in chromatographic systems. Co-elution occurs when two or more compounds exit the chromatographic column at the same time, resulting in overlapping peaks that are difficult to resolve and quantify individually.

For example, in the analysis of Aroclor mixtures, this compound (PCB 142) may be present, but its accurate quantification can be hampered by co-eluting congeners on common GC columns. The co-elution of PCB 118 and PCB 149 (2,2',3,4',5',6-hexachlorobiphenyl) is a known issue in some analytical methods. Achieving isomer-specific separation often requires high-resolution capillary columns, or even multi-dimensional gas chromatography (GCxGC), to enhance separation power. Without complete separation, the reported concentration of a specific congener may be overestimated due to the contribution from co-eluting isomers, which can affect the accuracy of toxic equivalency (TEQ) calculations.

Table 2: Examples of Co-eluting PCB Congeners

| PCB Congener 1 | PCB Congener 2 | Analytical Note |

| PCB 118 | PCB 149 | These congeners are known to co-elute in some gas chromatography systems. |

| PCB 77 | PCB 110 | Co-elution can interfere with accurate quantification of the dioxin-like PCB 77. |

| PCB 138 | PCB 163/164 | A common co-elution group that requires high-resolution columns to separate. |

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are imperative to ensure the reliability and accuracy of analytical data for this compound.

Internal standards and surrogate standards are crucial components of QA/QC in PCB analysis.

Surrogate Standards: These are compounds that are chemically similar to the analytes of interest but are not expected to be found in the environmental samples. Surrogates are added to every sample, blank, and standard before the extraction process begins. Their purpose is to monitor the efficiency and recovery of the entire analytical procedure, from extraction and cleanup to final analysis, for each individual sample. The recovery of the surrogate is calculated and used to assess the performance of the method on a sample-by-sample basis. Examples of compounds used as surrogates in PCB analysis include Tetrachloro-m-xylene and Decachlorobiphenyl (DCB).

Internal Standards: An internal standard is added to the sample extract just prior to instrumental analysis. Its purpose is to correct for variations in instrument response and injection volume. By comparing the signal of the target analyte to the signal of the known concentration of the internal standard, more accurate quantification can be achieved. For the analysis of PCB congeners, Decachlorobiphenyl is often recommended as an internal standard.

Accurate quantification relies on the development of a proper calibration curve. This is achieved by preparing a series of standard solutions containing the analyte of interest, in this case, this compound, at several different, known concentrations.

A minimum of five concentration levels is typically recommended to establish the curve. These standards are analyzed using the same method as the samples, and the instrument's response (

Degradation and Remediation Strategies for 2,2 ,3,4,5 ,6 Hexachlorobiphenyl

Bioremediation Approaches

Bioremediation of PCBs is a complex process that relies on the metabolic activities of microorganisms and the synergistic interactions between plants and microbes. These approaches aim to transform the highly chlorinated and recalcitrant PCB molecules into less harmful or non-toxic compounds.

The microbial degradation of PCBs is a cornerstone of bioremediation. It involves a series of enzymatic reactions that can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-depleted) conditions. The number and position of chlorine atoms on the biphenyl (B1667301) rings significantly influence the biodegradability of a specific congener like 2,2',3,4,5',6-Hexachlorobiphenyl. researchgate.net

The complete degradation of highly chlorinated PCBs such as this compound often requires a sequential anaerobic and aerobic process.

Anaerobic Reductive Dechlorination: Under anaerobic conditions, certain microorganisms can use PCB congeners as electron acceptors in a process called reductive dechlorination. epa.govnih.gov This process involves the removal of chlorine atoms from the biphenyl structure, which is a critical first step as it reduces the toxicity and increases the susceptibility of the compound to further degradation. Research has demonstrated that the pure culture of Dehalococcoides mccartyi CG1 is capable of dechlorinating PCB 149. researchgate.net Generally, anaerobic dechlorination is more effective for highly chlorinated PCBs, targeting the removal of meta and para positioned chlorines. epa.gov An anaerobic methanogenic microbial consortium has been shown to dechlorinate 2,3,4,5,6-pentachlorobiphenyl (B96224) completely to biphenyl, indicating the potential for sequential removal of meta, ortho, and para chlorines. researchgate.netresearchgate.net

Aerobic Degradation: Following anaerobic dechlorination, the resulting less-chlorinated biphenyls can be degraded by aerobic bacteria. epa.gov The aerobic pathway typically involves the biphenyl catabolic pathway (bph pathway), which is initiated by a dioxygenase enzyme that attacks the biphenyl rings. This leads to the cleavage of the rings and eventual mineralization to carbon dioxide, water, and chloride ions. researchgate.netresearchgate.net However, the efficiency of aerobic degradation decreases with an increasing number of chlorine atoms, making prior anaerobic dechlorination crucial for compounds like hexachlorobiphenyls. nih.gov

| Degradation Step | Conditions | General Mechanism | Key Microbial Players (Examples) |

| Reductive Dechlorination | Anaerobic | Removal of chlorine atoms, using PCBs as electron acceptors. Reduces toxicity and prepares the molecule for aerobic attack. | Dehalococcoides mccartyi |

| Oxidative Degradation | Aerobic | Ring cleavage of less-chlorinated biphenyls via the biphenyl catabolic pathway, leading to mineralization. | Rhodococcus, Pseudomonas |

Indigenous microbial communities in contaminated soils and sediments play a vital role in the natural attenuation of PCBs. These communities often contain a diverse range of microorganisms with the potential to carry out different steps of the degradation process. Bioaugmentation, the introduction of specific microorganisms with known degradative capabilities, can enhance the remediation process. For instance, bioaugmentation with Dehalobium chlorocoercia DF-1 has been shown to enhance the dechlorination of weathered Aroclor 1260, a commercial mixture containing highly chlorinated PCBs. nih.gov

The success of bioremediation often relies on the synergistic actions of microbial consortia, where different species work together to achieve complete degradation. Some microorganisms may carry out the initial dechlorination, while others mineralize the breakdown products. nih.gov The composition and activity of these indigenous communities can be stimulated through the addition of nutrients or other amendments. nih.govijcmas.com

Phytoremediation involves the use of plants to remove, contain, or render harmless environmental contaminants. For persistent organic pollutants like PCBs, rhizoremediation, a specific type of phytoremediation, is particularly important. Rhizoremediation focuses on the interactions between plants and the microbial communities in the rhizosphere (the soil region immediately surrounding the plant roots) to enhance the degradation of pollutants. ijcmas.comnih.gov

The relationship between plants and rhizosphere microorganisms is a key driver of rhizoremediation. Plants can influence the microbial community in several ways to promote the degradation of compounds like this compound.

Rhizosphere Effect: The rhizosphere is a zone of high microbial activity due to the release of organic compounds from plant roots. mdpi.com This "rhizosphere effect" can stimulate the growth and metabolic activity of indigenous PCB-degrading microorganisms. nih.gov

Microbial Colonization: Plants can support the colonization of specific pollutant-degrading bacteria on their roots. Studies have shown that PCB-degrading bacteria, such as those from the genus Rhodococcus, are found in association with the roots of various plants in contaminated sites. nih.govnih.gov

Enhanced Bioavailability: Plants can help to increase the bioavailability of PCBs to microorganisms, making them more accessible for degradation. nih.gov

The combined action of plants and their associated microbes can lead to more effective remediation than either component could achieve alone. portlandpress.comresearchgate.net

| Plant Species Example | Associated Microorganisms (Examples) | Observed Effect on PCB Remediation |

| Medicago sativa (Alfalfa) | Indigenous soil bacteria, Sinorhizobium meliloti | Enhanced degradation of PCBs in soil. nih.govcnr.it |

| Arabidopsis thaliana | Rhodococcus erythropolis | Root exudates supported the growth and PCB-degrading activity of the bacterium. nih.gov |

| Various Trees (e.g., Pine, Willow) | Rhodococcus, Luteibacter, Williamsia | Increased abundance of indigenous PCB-degrading bacteria in the root zone. nih.gov |

Plant roots release a variety of organic compounds into the soil, collectively known as root exudates or rhizodeposition. These substances play a crucial role in mediating the interactions between plants and microbes and can directly and indirectly enhance the bioremediation of PCBs.

Root exudates are composed of a complex mixture of sugars, amino acids, organic acids, and secondary metabolites like flavonoids and phenolic compounds. nih.gov These compounds can serve multiple functions in rhizoremediation:

Induction of Degradative Pathways: Certain compounds in root exudates, such as flavonoids and terpenes, have been shown to act as inducers for the biphenyl catabolic pathway in bacteria. frontiersin.org These compounds can trigger the expression of the genes responsible for PCB degradation, even in the absence of biphenyl itself. For example, flavanone, a component of Arabidopsis root exudates, was found to be as effective as biphenyl in inducing the PCB degradation pathway in Rhodococcus erythropolis. nih.gov

Chemoattraction of Degrading Bacteria: Root exudates can act as chemoattractants, recruiting beneficial, motile, PCB-degrading bacteria to the rhizosphere. nih.govfrontiersin.org

Phytoremediation and Rhizoremediation Technologies

Efficacy in Soil and Sediment Matrices

The effectiveness of remediation strategies for this compound in soil and sediment is largely dictated by the compound's inherent chemical stability and its interaction with the environmental matrix. As a higher-chlorinated PCB, it is generally more resistant to degradation than its lower-chlorinated counterparts. The strong affinity of PCBs for organic matter and fine-grained soil particles often reduces their bioavailability, making them less accessible to microbial attack or chemical reaction.

Under anaerobic conditions, which are common in submerged sediments, the primary degradation pathway for highly chlorinated PCBs is reductive dechlorination. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated and generally less toxic congeners. Research on PCB-impacted sediments has demonstrated that microbial communities can mediate this process. For instance, studies on the dechlorination of other highly chlorinated congeners, such as PCB 174 (2,2',3,3',4,5,6-Heptachlorobiphenyl), have identified this compound (PCB 149) as a potential dechlorination product. nih.gov This indicates that while PCB 149 can be a terminal product in some environments, it is also an intermediate in the sequential dechlorination of even more chlorinated biphenyls.

In contrast, aerobic degradation is more effective for lower-chlorinated PCBs and typically involves dioxygenase enzymes that cleave the biphenyl rings. frontiersin.org However, for hexachlorobiphenyls like PCB 149, this process is significantly hindered. Studies using the white rot fungus Phanerochaete chrysosporium showed negligible mineralization of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431), a compound with a similar level of chlorination, highlighting the difficulty of aerobically degrading these molecules. nih.govnih.gov The efficacy of degradation in soil and sediment is therefore highly dependent on creating conditions that favor the appropriate microbial pathways, often requiring a sequential anaerobic-aerobic approach for complete mineralization.

Biostimulation and Bioaugmentation Strategies

To overcome the limitations of natural attenuation, biostimulation and bioaugmentation have emerged as key bioremediation technologies for PCB-contaminated sites. mdpi.com

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of PCB degradation. mdpi.com For the anaerobic reductive dechlorination of highly chlorinated congeners like this compound, this can involve the addition of electron donors. Studies have shown that amending sediments with substances like elemental iron (Fe⁰) can stimulate microbial reductive dechlorination by providing a slow, continuous source of hydrogen (H₂), which acts as the primary electron donor for dehalorespiring bacteria. epa.gov However, the concentration of the amendment is critical, as excessive amounts can lead to inhibitory conditions, such as extreme pH or high sulfide (B99878) concentrations. epa.gov

Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia with proven PCB-degrading capabilities to a contaminated site. frontiersin.org This strategy is particularly useful when the indigenous microbial population lacks the necessary catabolic genes. For anaerobic dechlorination, bacteria from the phylum Chloroflexi, such as Dehalococcoides mccartyi, are key players known to use chlorinated compounds for respiration. nih.gov Bioaugmentation with cultures containing these organisms has been shown to enhance the dechlorination of commercial PCB mixtures like Aroclor 1260 in sediment microcosms. nih.govfrontiersin.org For the subsequent aerobic degradation of the resulting lower-chlorinated biphenyls, bacteria like Paraburkholderia xenovorans strain LB400, which possess the biphenyl dioxygenase (bph) pathway, are often used. nih.gov

The table below summarizes findings from studies on these strategies, which, while not always specific to PCB 149, are relevant to hexachlorobiphenyls.

Bioremediation Strategy Research Findings

| Strategy | Organism/Amendment | Target Contaminant | Key Finding | Reference |

|---|---|---|---|---|

| Bioaugmentation | Dehalorespiring Bacterium (related to Chloroflexi) | Weathered Aroclor 1260 in sediment | Stimulated reductive dechlorination of low levels (1–2 ppm) of weathered PCBs. | nih.gov |

| Biostimulation | Elemental Iron (Fe⁰) | 3,4,5-trichlorobiphenyl & 2,2',3,4,4',5,5'-heptachlorobiphenyl | Reduced the lag time for dechlorination by ~100 days by providing H₂ as an electron donor. | epa.gov |

| Bioaugmentation | Paraburkholderia xenovorans LB400 | PCBs in sediment | Proposed as a strategy to mitigate airborne PCB emissions by degrading volatile congeners. | nih.gov |

| Bioremediation | Phanerochaete chrysosporium (white rot fungus) | 2,2',4,4',5,5'-hexachlorobiphenyl | Negligible mineralization observed, though significant amounts were adsorbed to the biomass. | nih.govusda.gov |

Chemical Remediation Techniques

Where biological methods are too slow or ineffective, chemical techniques offer a more aggressive approach to remediation.

Dehalogenation by Chemical Reagents

Chemical dehalogenation aims to strip chlorine atoms from the biphenyl structure, rendering the molecule less toxic. A prominent method involves the use of zero-valent metals, particularly nano-sized zero-valent iron (nZVI). Under acidic conditions, electrons can be transferred directly from the iron particle to the PCB molecule, breaking the carbon-chlorine bond. frontiersin.org The large surface area of nZVI particles enhances their reactivity, and they have been successfully used to dechlorinate highly chlorinated PCBs in soil. frontiersin.org

Another approach utilizes a combination of an alkali metal, such as sodium or calcium, in the presence of a lower alcohol like methanol (B129727). This process facilitates the reductive dehalogenation of halogenated aromatics into hydrogenated products. google.com Research has demonstrated that reacting PCBs with calcium metal in methanol can lead to the disappearance of over 95% of the compounds, converting them into biphenyl and partially dechlorinated products. google.com

Physical Remediation Methods (e.g., soil washing)

Physical remediation methods aim to separate contaminants from the soil or sediment matrix rather than destroying them in situ. Soil washing is a widely applied ex-situ technology that uses a liquid washing solution to achieve this separation. frtr.gov

The process involves excavating the contaminated soil and treating it in a specialized plant. A washing fluid, which can range from simple water to complex solutions containing surfactants, acids, or chelating agents, is used to scrub the soil. frtr.gov The core principle is often based on particle size separation. Since PCBs and other hydrophobic contaminants tend to adsorb strongly to the fine silt and clay particles, separating the coarse sand and gravel from the fine fraction can concentrate the majority of the contamination into a smaller volume. This heavily contaminated fine fraction can then be treated further or disposed of, while the cleaned coarse fraction may be returned to the site. frtr.gov

The choice of washing fluid is critical. For organic contaminants like PCBs, surfactants are often added to the water to increase the solubility of the hydrophobic compounds, a process known as solubilization. nih.gov However, the effectiveness can be a trade-off; nonionic surfactants may wash more PCBs from the soil but can inhibit subsequent biodegradation, whereas anionic surfactants may wash less but be more compatible with biological treatment. usda.gov The physical properties of the soil, such as clay and organic matter content, significantly impact the efficiency of soil washing. mdpi.com

Soil Washing Effectiveness Factors

| Factor | Impact on Effectiveness | Reference |

|---|---|---|

| Soil Particle Size | Most effective on soils with high sand/gravel content. Difficult for soils with high silt/clay content (<0.063 mm). | frtr.gov |

| Washing Fluid | Surfactants, acids, or chelating agents enhance removal of insoluble contaminants like PCBs. | frtr.gov |

| Contaminant Type | Removal efficiencies can be high (90-99%) for VOCs but are typically lower (40-90%) for SVOCs like PCBs. | frtr.gov |

| Surfactant Choice | Nonionic surfactants can wash more PCBs but may inhibit biodegradation. Anionic surfactants may be more compatible with biological post-treatment. | usda.gov |

Integrated and Coupled Remediation Technologies

A common and logical pairing is the sequential application of anaerobic and aerobic bioremediation. Highly chlorinated congeners like 2,2',3,4,5',6-Hexachlorobhenyl are first reductively dechlorinated under anaerobic conditions to less chlorinated congeners. These products are then more susceptible to degradation by aerobic bacteria that can cleave the biphenyl rings, potentially leading to complete mineralization. frontiersin.org

Chemical and biological methods can also be coupled. For example, pre-treatment of soil with a chemical oxidant like a Fenton-like reagent can partially degrade recalcitrant PCBs, making the remaining compounds more amenable to microbial attack. mdpi.com Similarly, soil washing can be integrated with biodegradation. In this approach, PCBs are first extracted from the soil into a surfactant solution, which is then treated in a bioreactor containing PCB-degrading microorganisms like Pseudomonas sp. LB400. usda.gov This not only cleans the soil but also destroys the contaminant, providing a more complete remediation solution. Another innovative approach combines in-situ phase-inversion emulsification (ISPIE) to extract contaminants with subsequent biological reductive dechlorination (BiRD) to degrade them. researchgate.net

Structure Activity Relationships and Conformation of Hexachlorobiphenyl Congeners

Influence of Chlorine Substitution Patterns on Environmental Fate and Biotransformation

The environmental persistence and biotransformation of hexachlorobiphenyls (HCBs) are significantly dictated by the number and position of chlorine atoms on the biphenyl (B1667301) rings. Generally, the rate of degradation decreases as the number of chlorine substituents increases. researchgate.netnih.gov HCBs with more than four chlorines are notably less susceptible to breakdown. researchgate.netnih.gov

The specific arrangement of chlorine atoms also plays a crucial role. For instance, PCBs with two chlorine atoms at the ortho positions of a single ring (e.g., 2,6-dichloro) or on both rings (e.g., 2,2'-dichloro) exhibit very poor degradability. researchgate.netnih.gov Conversely, congeners with all chlorine atoms on a single ring tend to be degraded more rapidly than those with the same number of chlorines distributed across both rings. researchgate.netnih.gov The process of ring fission preferentially occurs on the non-chlorinated or less chlorinated ring. researchgate.netnih.gov

The pattern of chlorine substitution also affects the rate of biotransformation in organisms. For 2,2',3,4,5',6-Hexachlorobiphenyl, its persistence is influenced by these general principles. The presence of multiple ortho-chlorines, as in 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136), a compound structurally related to the target compound, contributes to its resistance to metabolic breakdown. nih.gov The metabolism of HCBs is a critical determinant of their potential for bioaccumulation in adipose tissue. nih.gov For example, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) is poorly metabolized by human microsomes, explaining its prevalence in human adipose tissue. nih.gov

Biotransformation rates can vary significantly between different species and even between different bacterial strains, highlighting the specificity of the metabolic enzymes involved. researchgate.net Some bacterial strains exhibit distinct preferences for attacking specific chlorophenyl groups, and this preference can be influenced by the chlorine substitution pattern on the other ring. researchgate.net

| Chlorine Substitution Feature | Impact on Degradability/Biotransformation | Example Congeners |

|---|---|---|

| Increasing number of chlorines | Decreased degradation | Hexachlorobiphenyls vs. Trichlorobiphenyls researchgate.netnih.gov |

| Ortho-substitution (2,2'-, 2,6-) | Very poor degradability | 2,2'-dichlorobiphenyl researchgate.netnih.gov |

| Chlorines on a single ring | Generally faster degradation | - |

| Unsubstituted or less chlorinated ring | Preferential site for ring fission | - |

Stereoselective and Atropselective Metabolism and Biotransformation

Due to hindered rotation around the central carbon-carbon bond, many PCB congeners, including this compound, can exist as stable rotational isomers known as atropisomers. These atropisomers are non-superimposable mirror images of each other (enantiomers) and can exhibit different biological activities. The metabolism and biotransformation of these chiral PCBs are often stereoselective, meaning that one atropisomer is metabolized at a different rate than the other.

Enantioselective Interactions with Enzymatic Systems (e.g., Cytochrome P450 isoforms)

Cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for the metabolism of PCBs. nih.govresearchgate.net These enzymes can interact enantioselectively with chiral PCB atropisomers. For instance, studies on 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) have shown that the (+)-PCB 136 atropisomer binds more readily to hepatic microsomal P450 enzymes, particularly those of the CYP2B and CYP3A subfamilies, than the (-)-PCB 136 atropisomer. acs.org This preferential binding can lead to the enantioselective enrichment of the (+)-atropisomer in tissues. acs.org

The enantioselectivity of CYP enzymes is species-dependent. For example, human CYP2B6 can metabolize both atropisomers of 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963) (PCB 183), while rat CYP2B1 cannot. nih.gov This difference is attributed to the size of the substrate-binding cavities of the respective enzymes. nih.gov Computational docking studies have shown that the preferential metabolism of one atropisomer over the other can be explained by its stable accommodation within the enzyme's active site. nih.gov

Formation of Hydroxylated and Dihydroxylated Metabolites

The primary route of PCB metabolism is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs). nih.govresearchgate.net This process is catalyzed by CYP enzymes and can also be stereoselective. For PCB 136, metabolism by rat liver microsomes results in the formation of several hydroxylated metabolites, with 2,2',3,3',6,6'-hexachlorobiphenyl-5-ol (5-OH-PCB 136) being the major product. nih.gov The formation of these OH-PCBs is time- and isoform-dependent. nih.gov

Further metabolism can lead to the formation of dihydroxylated metabolites. For instance, both 4-OH-PCB 136 and 5-OH-PCB 136 can be further metabolized by P450 enzymes to form a dihydroxylated metabolite, 4,5-diOH-PCB 136. nih.gov The formation of these metabolites can also be atropselective, with a preferential formation of one atropisomer of the hydroxylated product. nih.gov

Role of Arene Oxide Intermediates and Chlorine Migration (1,2-shift)

The hydroxylation of PCBs is believed to proceed through the formation of a highly reactive arene oxide intermediate. nih.govnih.govbiologists.com This epoxide can then rearrange to form a phenol. During this rearrangement, a phenomenon known as the "NIH shift" or a 1,2-shift can occur, where a substituent (in this case, a chlorine atom) migrates to an adjacent carbon atom. nih.gov

Evidence for the involvement of arene oxide intermediates comes from several observations. The formation of certain metabolites, such as 2-hydroxy-3,4,5,2',4',5'-HCB from 2,4,5,2',4',5'-HCB, can be explained by the formation of a 2,3-epoxide intermediate. nih.gov Additionally, the covalent binding of PCB metabolites to microsomal proteins suggests the formation of reactive intermediates like arene oxides. nih.gov The metabolism of 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (PCB 132) to a 1,2-shift product, 3'-hydroxy-2,2',4,5,5'-pentachlorobiphenyl (3'-140), also supports the role of an arene oxide intermediate. biologists.com

Comparative Analysis of Different Hexachlorobiphenyl Congeners

The metabolism and toxicological profiles of HCBs vary significantly between different congeners, primarily due to differences in their chlorine substitution patterns.

For example, 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) is highly persistent and poorly metabolized by human liver microsomes. nih.gov In contrast, 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) is metabolized to hydroxylated derivatives. nih.govnih.gov This difference in metabolism directly impacts their bioaccumulation potential, with the poorly metabolized PCB 153 being a predominant congener found in human tissues. nih.gov

The position of hydroxylation is also influenced by the chlorine substitution pattern. For PCB 136, hydroxylation occurs primarily at the meta position (carbon 5). nih.govacs.org In contrast, for other congeners like 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95), hydroxylation occurs preferentially at the para position. nih.gov

The biological activity of the resulting hydroxylated metabolites can also differ. For instance, while both PCB 95 and its hydroxylated metabolites are potent sensitizers of ryanodine (B192298) receptors, the specific activity can vary between the parent compound and its metabolites. semanticscholar.org

| Hexachlorobiphenyl Congener | Metabolism Notes | Major Metabolites |

|---|---|---|

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | Metabolized by CYP enzymes, shows enantioselectivity. nih.govacs.org | 5-OH-PCB 136, 4-OH-PCB 136 nih.govacs.org |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Poorly metabolized by human microsomes, leading to bioaccumulation. nih.gov | Not significantly metabolized. nih.gov |

| 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) | Metabolism involves an arene oxide intermediate and a 1,2-chloride shift. biologists.com | 3'-hydroxy-2,2',4,5,5'-pentachlorobiphenyl (3'-140) biologists.com |

Computational Chemistry and Molecular Modeling Approaches in Understanding Biotransformation

Computational chemistry and molecular modeling have become invaluable tools for understanding the biotransformation of HCBs at a molecular level. These approaches can provide insights into the interactions between PCB congeners and metabolic enzymes, helping to explain observed stereoselectivities and predict metabolic pathways.

Molecular docking studies, for example, can simulate the binding of PCB atropisomers to the active site of CYP enzymes. nih.gov These simulations can reveal why one atropisomer is preferentially metabolized over another by showing how each fits within the enzyme's binding pocket and its proximity to the catalytic heme group. nih.gov Such studies have been used to explain the enantioselective metabolism of PCB 183 by human CYP2B6. nih.gov

Computational methods can also be used to study the energetics of metabolic reactions, such as the formation and rearrangement of arene oxide intermediates. This can help to predict the likelihood of different metabolic pathways, including the formation of 1,2-shift products. biologists.com

Furthermore, computational approaches are being used to design enzymes with specific enantioselectivities. By designing mutations that favor the binding of a substrate in a particular orientation, it is possible to create mutant enzymes that produce a desired enantiomer of a product. nih.gov This has been successfully demonstrated for epoxide hydrolases and holds promise for developing biocatalysts for the remediation of chiral pollutants like HCBs. nih.gov

An in-depth examination of the regulatory and policy frameworks governing the environmental management of Polychlorinated Biphenyls (PCBs), with a specific focus on the congener this compound, reveals a multi-layered approach encompassing national, regional, and international efforts. These frameworks are designed to control, monitor, and ultimately eliminate these persistent organic pollutants to protect human health and the environment.

Future Research Directions for 2,2 ,3,4,5 ,6 Hexachlorobiphenyl

Development of Novel and More Sensitive Analytical Techniques

The accurate detection and quantification of 2,2',3,4,5',6-hexachlorobiphenyl (PCB 140) and other polychlorinated biphenyls (PCBs) in various environmental matrices are crucial for understanding their fate, transport, and potential risks. While established methods like gas chromatography-mass spectrometry (GC-MS) are widely used, there is a continuous need for novel and more sensitive analytical techniques. nih.govmdpi.commdpi.comresearchgate.net

Future research should focus on developing methods with lower detection limits to identify trace levels of PCB 140 in complex samples such as biological tissues, sediments, and water. This includes the exploration of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), which can enhance selectivity and reduce matrix interference. nih.gov Additionally, the development of portable and rapid screening tools could facilitate on-site analysis and real-time monitoring, enabling quicker responses to contamination events.

Furthermore, research into non-destructive and in-situ analytical methods would be highly beneficial. Techniques like laser-based spectroscopy could potentially offer real-time analysis of PCB contamination in soils and sediments without the need for extensive sample preparation. researchgate.net The development of novel sensor technologies, including biosensors and chemical sensors, also holds promise for the continuous and sensitive monitoring of PCB 140 in the environment.

In-depth Elucidation of Biotransformation Pathways and Metabolite Fate in Diverse Organisms

The biotransformation of PCBs is a critical factor influencing their persistence, bioaccumulation, and toxicity. nih.govresearchgate.netnih.gov While it is known that PCBs can be metabolized by cytochrome P450 (CYP) enzymes, the specific pathways and resulting metabolites of this compound in a wide range of organisms are not fully understood. nih.govresearchgate.netnih.gov

Future research should aim to identify the specific CYP isozymes responsible for the metabolism of PCB 140 in different species, from microorganisms to mammals, including humans. nih.govsemanticscholar.org This will help in understanding inter-species differences in susceptibility and bioaccumulation potential. Studies should also focus on characterizing the full spectrum of metabolites formed, including hydroxylated (OH-PCBs), methylsulfonyl (MeSO2-PCBs), and other conjugated forms. nih.govresearchgate.net

Understanding the fate of these metabolites is equally important. Research is needed to determine their persistence, potential for further bioaccumulation, and their own toxicological profiles. Some metabolites may be more toxic or have different modes of action than the parent compound. nih.gov Investigating the enantioselective metabolism of chiral PCBs like PCB 140 is another crucial area, as different enantiomers can exhibit varying biological activities and metabolic fates. kobe-u.ac.jp

Advancement and Optimization of Sustainable Remediation Technologies

The persistent and widespread nature of PCB contamination necessitates the development of effective and sustainable remediation technologies. tuiasi.roelsevier.commdpi.com Traditional methods like incineration can be energy-intensive and may produce harmful byproducts. greenversepartners.com Therefore, future research should focus on advancing and optimizing more environmentally friendly approaches.

Bioremediation, which utilizes microorganisms to degrade PCBs, is a promising sustainable option. researchgate.net Research should focus on identifying and engineering microbial strains with enhanced PCB-degrading capabilities, particularly for highly chlorinated congeners like PCB 140. Phytoremediation, the use of plants to remove or degrade contaminants, is another area that warrants further investigation for its potential in remediating PCB-contaminated soils. mdpi.commdpi.com

Comprehensive Long-Term Environmental Monitoring and Trend Analysis

Long-term monitoring of this compound and other PCBs in the environment is essential to assess the effectiveness of regulations, understand their environmental persistence, and identify emerging trends. nih.govnih.gov While many monitoring programs exist, there is a need for more comprehensive and harmonized approaches. wa.gov

Future research should focus on establishing and maintaining long-term monitoring sites in various environmental compartments, including air, water, sediment, and biota, on a global scale. nih.govresearchgate.net This will allow for the tracking of PCB concentrations over time and the evaluation of the impact of past and ongoing sources. The use of passive samplers can provide time-integrated data on atmospheric and aquatic concentrations, offering a cost-effective monitoring tool.

Trend analysis of monitoring data is crucial for predicting future environmental concentrations and potential risks. researchgate.net This involves the use of sophisticated statistical models to identify temporal and spatial patterns. Furthermore, research should focus on the development of predictive models that can forecast the long-term fate and transport of PCB 140 under different environmental scenarios, such as climate change. epa.govclu-in.org

Ecosystem-Level Impact Assessments and Ecological Risk Assessment Methodologies

Assessing the impact of this compound at the ecosystem level is a complex but critical task. nih.govwa.gov While toxicity data for individual species is important, understanding how these effects translate to population, community, and ecosystem dynamics is essential for a comprehensive ecological risk assessment. epa.govca.gov